REACTION_SMILES
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[CH3:22][OH:23].[I-:21].[I:19].[K+:20].[NH:13]1[C:14](=[S:18])[NH:15][CH2:16][CH2:17]1.[OH2:24].[nH:1]1[c:2]([C:10](=[O:11])[OH:12])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[IH:21].[nH:1]1[c:2]([C:10](=[O:11])[OH:12])[c:3]([S:18][C:14]2=[N:13][CH2:17][CH2:16][NH:15]2)[c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
I
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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S=C1NCCN1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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O=C(O)c1cc2ccccc2[nH]1
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Name
|
|
Type
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product
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Smiles
|
I
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1[nH]c2ccccc2c1SC1=NCCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |